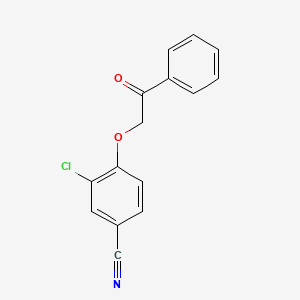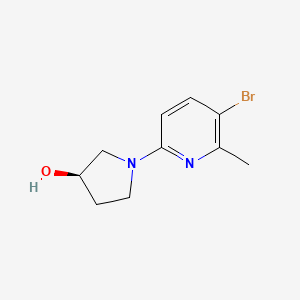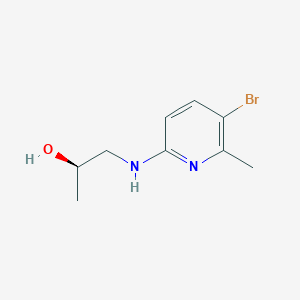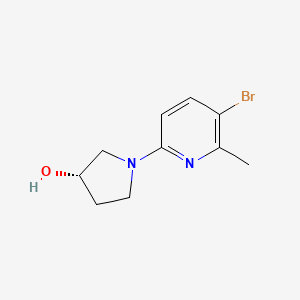
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol is a chiral compound that contains a pyrrolidine ring substituted with a brominated methylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methylpyridine and (S)-pyrrolidin-3-ol.
Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol group, followed by nucleophilic substitution to introduce the pyrrolidine ring.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.
科学研究应用
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Material Science: The compound may be explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol depends on its specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The brominated pyridine moiety may play a role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and activity.
相似化合物的比较
Similar Compounds
(S)-1-(5-chloro-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-fluoro-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with a fluorine atom instead of bromine.
(S)-1-(5-iodo-6-methylpyridin-2-yl)pyrrolidin-3-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The bromine atom may influence the compound’s reactivity and interactions with molecular targets differently than other halogens.
属性
IUPAC Name |
(3S)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-9(11)2-3-10(12-7)13-5-4-8(14)6-13/h2-3,8,14H,4-6H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQRZHQNHCEEX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)N2CC[C@@H](C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)

![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
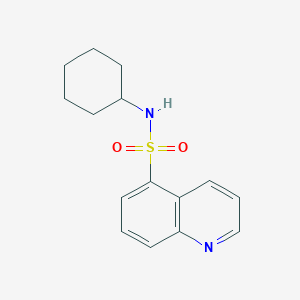
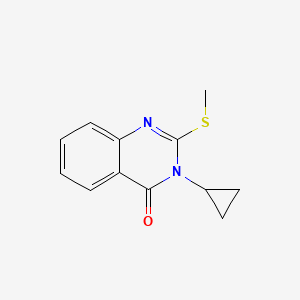
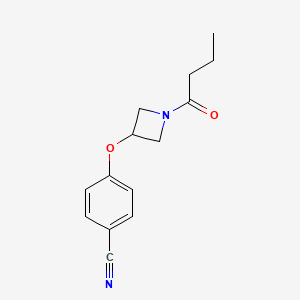
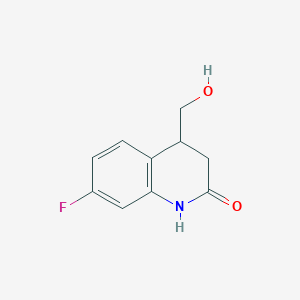
![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)
